molecular formula C16H15Cl3N2O B11952918 N-(1-anilino-2,2,2-trichloroethyl)-3-methylbenzamide CAS No. 5157-65-3

N-(1-anilino-2,2,2-trichloroethyl)-3-methylbenzamide

Cat. No.: B11952918
CAS No.: 5157-65-3
M. Wt: 357.7 g/mol
InChI Key: KGILQXXRQDPOHY-UHFFFAOYSA-N
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Description

N-(1-anilino-2,2,2-trichloroethyl)-3-methylbenzamide is a chemical compound characterized by its unique structure, which includes an aniline group, a trichloroethyl group, and a methylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-anilino-2,2,2-trichloroethyl)-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with 1-anilino-2,2,2-trichloroethanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-anilino-2,2,2-trichloroethyl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The trichloroethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

N-(1-anilino-2,2,2-trichloroethyl)-3-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(1-anilino-2,2,2-trichloroethyl)-3-methylbenzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, affecting biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-anilino-2,2,2-trichloroethyl)-3-iodobenzamide
  • N-(1-anilino-2,2,2-trichloroethyl)octanamide
  • N-(1-anilino-2,2,2-trichloroethyl)-2,2-diphenylacetamide

Uniqueness

N-(1-anilino-2,2,2-trichloroethyl)-3-methylbenzamide is unique due to the presence of the methyl group on the benzamide ring, which can influence its reactivity and interactions compared to other similar compounds

Biological Activity

N-(1-anilino-2,2,2-trichloroethyl)-3-methylbenzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including enzyme inhibition, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12Cl3NC_{12}H_{12}Cl_3N with a molecular weight of approximately 303.6 g/mol. The compound features a trichloroethyl group that enhances its reactivity and potential for biological interactions.

Biological Activity Overview

This compound has been primarily studied for its enzyme inhibition properties. Early studies indicate that it may act as an inhibitor for various enzymes crucial in metabolic pathways.

Enzyme Inhibition

The compound has shown significant promise in inhibiting specific enzymes involved in cancer and microbial infections. The mechanism of action typically involves the binding of the compound to the active site of the enzyme, thereby preventing substrate interaction.

Enzyme Target Inhibition Type Biological Relevance
Dihydrofolate Reductase (DHFR)Competitive InhibitionImportant for DNA synthesis; potential anticancer target
Kinases (e.g., MAPK)Non-competitive InhibitionInvolved in cell signaling pathways; implications in cancer therapy

The mechanism of action for this compound involves several biochemical interactions:

  • Binding Affinity : Molecular docking studies have indicated that this compound exhibits strong binding affinities to target enzymes such as DHFR and various kinases, which are critical in cellular proliferation and survival pathways.
  • Nucleophilic Substitution : The trichloroethyl moiety allows for nucleophilic substitution reactions, enhancing the compound's ability to interact with biological macromolecules.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the compound's efficacy against cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a therapeutic agent against certain cancers .
  • Antimicrobial Properties : Research has also highlighted its antimicrobial properties. In vitro assays demonstrated that the compound exhibited inhibitory effects on various bacterial strains, making it a candidate for further development as an antibiotic.
  • Enzyme Interaction Studies : Detailed kinetic studies revealed that this compound competes effectively with natural substrates for enzyme binding sites, particularly in DHFR inhibition assays. This competitive nature positions it as a valuable lead compound for drug development targeting metabolic diseases.

Properties

CAS No.

5157-65-3

Molecular Formula

C16H15Cl3N2O

Molecular Weight

357.7 g/mol

IUPAC Name

N-(1-anilino-2,2,2-trichloroethyl)-3-methylbenzamide

InChI

InChI=1S/C16H15Cl3N2O/c1-11-6-5-7-12(10-11)14(22)21-15(16(17,18)19)20-13-8-3-2-4-9-13/h2-10,15,20H,1H3,(H,21,22)

InChI Key

KGILQXXRQDPOHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC=C2

Origin of Product

United States

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